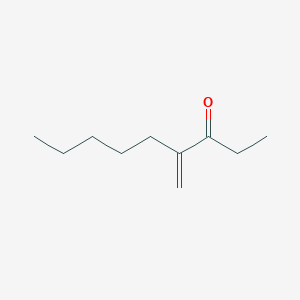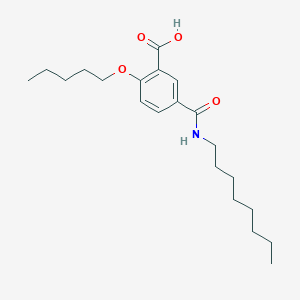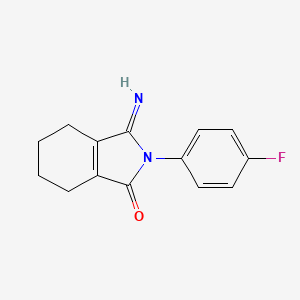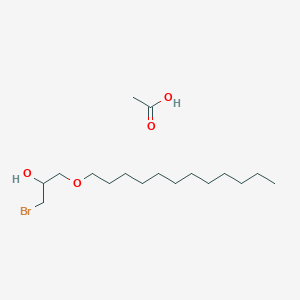
4-Methylidenenonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylidenenonan-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a methylidene group attached to a nonane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidenenonan-3-one can be achieved through several methods. One common approach involves the aldol condensation of nonanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the methylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced purification techniques such as distillation and chromatography ensures the removal of any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylidenenonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methylidenenonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylidenenonan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The methylidene group can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. These interactions can influence metabolic pathways and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Nonene: An alkene with a similar carbon chain length but lacking the ketone and methylidene groups.
4-Methylidenenonane: Similar structure but without the ketone group.
3-Nonanone: A ketone with a similar carbon chain length but lacking the methylidene group.
Uniqueness
4-Methylidenenonan-3-one is unique due to the presence of both the ketone and methylidene groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
88226-51-1 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4-methylidenenonan-3-one |
InChI |
InChI=1S/C10H18O/c1-4-6-7-8-9(3)10(11)5-2/h3-8H2,1-2H3 |
Clave InChI |
RSXVYVFBCPEHKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)




![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)





![2-(4,5-Dihydroxy-1,3-dithiolan-2-ylidene)-3-[(2-methylpentan-3-yl)oxy]-3-oxopropanoate](/img/structure/B14392201.png)
